Cas no 877399-52-5 (Crizotinib)

Crizotinib structure
Crizotinib structure
상품 이름:Crizotinib
CAS 번호:877399-52-5
MF:C21H22Cl2FN5O
메가와트:450.336685657501
MDL:MFCD12407409
CID:706607
PubChem ID:329823765

Crizotinib 화학적 및 물리적 성질

이름 및 식별자

    • 2-Pyridinamine,3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-
    • Crizotinib Xalkori
    • 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-2-Pyridinamine
    • Crizotinib
    • (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-...
    • (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
    • 2-Pyridinamine,3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-...
    • 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine
    • 3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine
    • Crizotinib(PF-2341066,Xalkori®)
    • Crozotinib
    • PF2341066
    • PF-2341066
    • PF-2341066 (Crizotinib)
    • Posaconazole inter-2 3H-1,2,4-Triazol-3-one,2-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-2-piperazinyl]phenyl]-
    • (R)-Crizotinib
    • Xalkori
    • (R)-3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine
    • PF 2341066
    • PF-02341066
    • PF02341066
    • PF 02341066
    • 53AH36668S
    • 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-am
    • 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-2-pyridinamine (ACI)
    • (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-ylamine
    • 3-((R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
    • [3-[[(R)-1-(2,6-Dichloro-3-fluorophenyl)ethyl]oxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine
    • DB08865
    • BRD-K78431006-001-01-1
    • 877399-52-5 (free base)
    • CRIZOTINIB [JAN]
    • MFCD12407409
    • NSC-749769
    • NSC800080
    • NSC-756645
    • PF-2341066,Crizotinib
    • UNII-53AH36668S
    • EX-A096
    • BCPP000116
    • VGH
    • 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine
    • 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyra zol-4-yl]-2-pyridinamine
    • Crizotinib (PF-02341066)
    • 3-[(1r)-1-(2,6-Dichloro-3-Fluorophenyl)ethoxy]-5-(1-Piperidin-4-Yl-1h-Pyrazol-4-Yl)pyridin-2-Amine
    • AKOS015995207
    • Crizotinib [USAN:INN]
    • KTEIFNKAUNYNJU-GFCCVEGCSA-N
    • NSC749769
    • NSC-749005
    • CHEBI:64310
    • BRD-K78431006-001-03-7
    • Crizotinib, >=98% (HPLC)
    • AKOS015901233
    • Xalkori (TN)
    • GLXC-04599
    • CHEMBL601719
    • Q5186964
    • GTPL4903
    • CRIZOTINIB [MI]
    • 877399-52-5
    • CRIZOTINIB [MART.]
    • CCG-264803
    • NSC-800080
    • 3-(2,6-dichloro-3-fluorobenzyloxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
    • BC164334
    • NS00072165
    • PF 2341066;(R)-3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine
    • Crizotinib (JAN/USAN/INN)
    • 3-((1R)-1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHOXY)-5-(1-(PIPERIDIN-4-YL)-1H-PYRAZOL-4-YL)PYRIDIN-2-AMINE
    • Crizotinib [USAN]
    • BRD-K78431006-001-11-0
    • CRIZOTINIB [VANDF]
    • CRIZOTINIB [ORANGE BOOK]
    • GS-6178
    • J-510370
    • MET Tyrosine Kinase Inhibitor PF-02341066
    • D09731
    • 2-PYRIDINAMINE, 3-[(1R)-1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHOXY]-5-[1-(4-PIPERIDINYL)-1H-PYRAZOL-4-YL]-
    • CRIZOTINIB (MART.)
    • SW202555-3
    • L01XE16
    • SDCCGSBI-0647655.P002
    • Z2065417924
    • CRIZOTINIB [WHO-DD]
    • NCGC00250400-12
    • Crizotinib- Bio-X
    • NSC 756645
    • Crizotinib (PF-2341066)?
    • crizotinibum
    • NSC749005
    • SCHEMBL93829
    • 877399-52-5, 877399-53-6 (acetate)
    • 3-[(R)-1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine
    • DTXSID701009329
    • CRIZOTINIB [INN]
    • HY-50878
    • NCGC00250400-02
    • NCGC00250400-09
    • BDBM50306682
    • DTXCID601436157
    • NCGC00250400-01
    • Crizotinib (PF-2341066)
    • 2-Pyridinamine, 3-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(4-piperidinyl)-1H-pyrazol-4-yl)-
    • (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-am ine
    • 3-[(1R)-1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHOXY]-5-[1-(4-PIPERIDINYL)-1H-PYRAZOL-4-YL]PYRIDIN-2-AMINE
    • BRD-K78431006-001-10-2
    • MDL: MFCD12407409
    • 인치: 1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1
    • InChIKey: KTEIFNKAUNYNJU-GFCCVEGCSA-N
    • 미소: O(C1C(N)=NC=C(C2C=NN(C3CCNCC3)C=2)C=1)[C@@H](C1C(Cl)=CC=C(F)C=1Cl)C

계산된 속성

  • 정밀분자량: 449.118544g/mol
  • 표면전하: 0
  • XLogP3: 3.7
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 6
  • 회전 가능한 화학 키 수량: 5
  • 동위원소 질량: 449.118544g/mol
  • 단일 동위원소 질량: 449.118544g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 78Ų
  • 중원자 수량: 30
  • 복잡도: 558
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1

실험적 성질

  • 색과 성상: No data available
  • 밀도: 1.475
  • 융해점: 197-203°C
  • 비등점: 599.177°C at 760 mmHg
  • 플래시 포인트: 316.171°C
  • 굴절률: 1.673
  • 용해도: 체외: 디메틸아술폰??? 55 mg/ml (122.13 mm; need ultrasonic)
  • PSA: 77.99000
  • LogP: 5.94770
  • 증기압: No data available

Crizotinib 보안 정보

  • 기호: GHS07 GHS08 GHS09
  • 신호어:Warning
  • 피해 선언: H317-H319-H341-H400
  • 경고성 성명: P273-P280-P305+P351+P338
  • 위험물 운송번호:UN 3077 9 / PGIII
  • WGK 독일:3
  • 위험 범주 코드: 41-43-50-68
  • 보안 지침: 24/25
  • 위험물 표지: Xi N
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 패키지 그룹:
  • 위험 등급:9

Crizotinib 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Crizotinib 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
BAI LING WEI Technology Co., Ltd.
1019251-250MG
Crizotinib, 98%, an orally bioavailable, selective, and ATP-competitive dual ALK and c-Met inhibitor with IC50s of 20 and 8 nM
877399-52-5 98%
250MG
¥ 138 2022-04-26
DC Chemicals
DC2047-100 mg
Crizotinib (PF-2341066)
877399-52-5
100mg
$250.0 2022-02-28
Ambeed
A106537-25mg
(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
877399-52-5 98%
25mg
$9.0 2025-02-22
Ambeed
A106537-1g
(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
877399-52-5 98%
1g
$79.0 2025-02-22
AK Scientific
J20633-1g
Crizotinib
877399-52-5 98% (HPLC)
1g
$67 2023-09-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci13700-100mg
(R)-Crizotinib
877399-52-5 98%
100mg
¥1093.00 2023-09-09
Axon Medchem
1660-10 mg
Crizotinib
877399-52-5 99%
10mg
€70.00 2023-07-10
Axon Medchem
1660-50 mg
Crizotinib
877399-52-5 99%
50mg
€160.00 2023-07-10
Ambeed
A106537-1mg
(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
877399-52-5 98%
1mg
$5.0 2025-02-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1661-5mg
Crizotinib
877399-52-5 99.87%
5mg
¥ 255 2023-09-07

Crizotinib 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  0 °C; 4 h, 0 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
참조
Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)
Cui, J. Jean; et al, Journal of Medicinal Chemistry, 2011, 54(18), 6342-6363

합성회로 2

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  -5 - 0 °C; 0 °C → 25 °C; 4 h, 25 °C
1.2 Reagents: Sodium carbonate ;  pH 10, 25 °C
1.3 Solvents: Acetonitrile ;  2 h, 0 °C
참조
Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow
Xu, Feng; et al, Organic Process Research & Development, 2020, 24(10), 2252-2259

합성회로 3

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Dichloromethane ;  2 h, 20 - 30 °C
참조
A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation using highly active Ir-Spiro-PAP catalyst
Qian, Jian-Qiang; et al, Tetrahedron Letters, 2014, 55(9), 1528-1531

합성회로 4

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ,  Water ;  6 h, 80 °C
2.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ;  0 °C; 4 h, rt
참조
Improved synthesis of crizotinib
Zhang, Guang-yan; et al, Zhongguo Yaowu Huaxue Zazhi, 2014, 24(6), 445-449

합성회로 5

반응 조건
참조
A Monophosphine Ligand Derived from Anthracene Photodimer: Synthetic Applications for Palladium-Catalyzed Coupling Reactions
Wang, Xin; et al, Organic Letters, 2019, 21(20), 8158-8163

합성회로 6

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ,  Water ;  6 h, rt → 80 °C
2.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  -5 - 0 °C; 0 °C → 25 °C; 4 h, 25 °C
2.2 Reagents: Sodium carbonate ;  pH 10, 25 °C
2.3 Solvents: Acetonitrile ;  2 h, 0 °C
참조
Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow
Xu, Feng; et al, Organic Process Research & Development, 2020, 24(10), 2252-2259

합성회로 7

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  3 h, 60 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Dichloromethane ;  2 h, 20 - 30 °C
참조
A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation using highly active Ir-Spiro-PAP catalyst
Qian, Jian-Qiang; et al, Tetrahedron Letters, 2014, 55(9), 1528-1531

합성회로 8

반응 조건
참조
Manganese-Catalyzed Enantioselective Hydrogenation of Simple Ketones Using an Imidazole-Based Chiral PNN Tridentate Ligand
Ling, Fei; et al, Synlett, 2020, 31(3), 285-289

합성회로 9

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  0.5 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ,  Water
참조
Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib
Zhou, Enmu; et al, Catalysts, 2021, 11(10),

합성회로 10

반응 조건
1.1 Reagents: Hydrogen peroxide
참조
Reactive oxygen species (ROS)-sensitive prodrugs of the tyrosine kinase inhibitor crizotinib
Bielec, Bjoern ; et al, Molecules, 2020, 25(5),

Crizotinib Raw materials

Crizotinib Preparation Products

Crizotinib 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:877399-52-5)Crizotinib
주문 번호:A10455
인벤토리 상태:in Stock/in Stock
재다:5g/25g
순결:99%/99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 17:19
가격 ($):159.0/558.0

Crizotinib 관련 문헌

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:877399-52-5)Crizotinib
25930936
순결:98%
재다:Company Customization
가격 ($):문의
atkchemica
(CAS:877399-52-5)Crizotinib
CL1407
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의